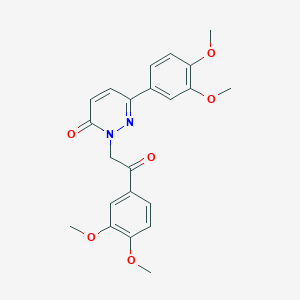

6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one

Description

6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring dual 3,4-dimethoxyphenyl substituents. The compound’s structure includes a pyridazinone core substituted at the 2-position with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl group and at the 6-position with a 3,4-dimethoxyphenyl moiety.

Properties

Molecular Formula |

C22H22N2O6 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridazin-3-one |

InChI |

InChI=1S/C22H22N2O6/c1-27-18-8-5-14(11-20(18)29-3)16-7-10-22(26)24(23-16)13-17(25)15-6-9-19(28-2)21(12-15)30-4/h5-12H,13H2,1-4H3 |

InChI Key |

UIRUTKPRPHZMMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the Dimethoxyphenyl Groups: This step may involve Friedel-Crafts acylation or alkylation reactions using 3,4-dimethoxybenzene as a starting material.

Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

Scaling Up Reactions: Using larger reactors and continuous flow systems.

Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Alcohols and reduced pyridazinone derivatives.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The mechanism of action often involves:

- Cytotoxicity : In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines suggest a strong potential for development as anticancer agents .

- Mechanism of Action : The inhibition of key signaling pathways associated with tumor growth and proliferation is crucial. For example, some derivatives have been found to inhibit Aurora-A kinase activity, which is essential for mitotic progression in cancer cells .

Anti-inflammatory Activity

The compound also demonstrates promising anti-inflammatory effects. Research indicates that certain derivatives can significantly reduce inflammatory markers in various models of inflammation. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that compounds similar to this may exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This property opens avenues for research into neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of several pyridazine derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity .

Study 2: Inflammatory Response Modulation

Research by Xia et al. demonstrated that certain pyridazine derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may:

Inhibit Enzymes: By binding to the active site and blocking substrate access.

Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

Affect Cellular Processes: By interfering with DNA replication, protein synthesis, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

Substituent Position and Bioactivity :

- The target compound’s dual 3,4-dimethoxyphenyl groups may enhance π-π stacking interactions in biological targets compared to analogs with single aryl groups (e.g., Compound 14l’s 3-methoxybenzyl group) .

- Piperidine-containing analogs (e.g., Compound 51) show antitrypsin activity, suggesting that bulky substituents at the 2-position may improve target binding .

The target compound’s 2-oxoethyl linker may require specialized coupling reagents or conditions.

Pharmacological and Physicochemical Comparisons

Antitrypsin and PDE Inhibition Potential

- Its thieno-pyrimidinyl amine substituent likely contributes to target engagement .

Anti-inflammatory Activity

- A structurally distinct pyridazinone (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) exhibited anti-inflammatory activity (IC₅₀ = 11.6 μM) via macrophage modulation . While the target compound lacks a dihydro moiety, its dimethoxyphenyl groups may similarly modulate inflammatory pathways.

Physicochemical Properties

- Solubility : Piperidine-containing analogs (e.g., Compound 51) may exhibit improved solubility in acidic environments due to amine protonation .

Biological Activity

The compound 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest due to its potential biological activities. Pyridazinones are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

Anticancer Activity

Recent studies have indicated that various pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one have been tested against several cancer cell lines, including:

- HCT116 (colon carcinoma)

- HEP3B (liver cancer)

- SH-SY5Y (neuroblastoma)

A study demonstrated that certain pyridazinone derivatives showed selective cytotoxicity against these cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

The mechanism by which pyridazinones exert their anticancer effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, the presence of the 3,4-dimethoxyphenyl group is believed to enhance the compound's interaction with target proteins involved in tumor growth regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridazinones. The following table summarizes key findings related to various substituents on pyridazinones and their corresponding biological activities:

| Substituent | Activity Type | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | Anticancer | |

| Electron-withdrawing groups | Enhanced potency | |

| Alkyl substitutions | Increased solubility |

Case Study 1: Anticancer Efficacy

In a comparative study of several pyridazinone derivatives, 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one was evaluated alongside known anticancer agents. The results indicated that this compound exhibited comparable efficacy to established drugs like doxorubicin in inhibiting HCT116 cell proliferation .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of this compound toward cancer cells versus normal cells. The findings suggested that while it effectively inhibited cancer cell growth, it showed minimal toxicity towards normal fibroblasts at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.